molecular formula C8H16Cl2N2O2 B13018728 5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride

Cat. No.: B13018728
M. Wt: 243.13 g/mol
InChI Key: DSXSLJUONDIRCA-UHFFFAOYSA-N
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Description

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is a bicyclic pyrrolidine derivative with a carboxylic acid functional group and two hydrochloride counterions. The dihydrochloride salt form enhances solubility and stability, a feature shared with other pharmacologically relevant compounds like levocetirizine dihydrochloride .

Properties

Molecular Formula

C8H16Cl2N2O2

Molecular Weight

243.13 g/mol

IUPAC Name

5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H14N2O2.2ClH/c9-8(7(11)12)1-5-3-10-4-6(5)2-8;;/h5-6,10H,1-4,9H2,(H,11,12);2*1H

InChI Key

DSXSLJUONDIRCA-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2CC1(C(=O)O)N.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is used extensively in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Carboxylic Acid Derivatives

Compounds like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (IC₅₀ = 4 nM for DAAO inhibition) and 3-hydroxyquinoline-2-(1H)-one (IC₅₀ = 4 nM) are potent inhibitors of human D-amino acid oxidase (hDAAO), a target for neuropsychiatric disorders . In contrast, 5-aminocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride lacks explicit activity data but shares the pyrrolidine-carboxylic acid backbone critical for enzyme interaction.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Activity/Application
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Not provided C₇H₅NO₂S 167.18 hDAAO inhibitor (IC₅₀ = 4 nM)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 Not specified (structural analog)
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Antihistamine (H₁ receptor antagonist)
Target compound (inferred) Not available C₈H₁₄N₂O₂·2HCl ~263.13 (estimated) Hypothetical DAAO modulation

Dihydrochloride Salts in Pharmacology

Dihydrochloride salts improve bioavailability and stability. For example:

  • Levocetirizine dihydrochloride leverages the salt form for enhanced solubility in aqueous media, critical for oral administration .
  • 3,3-Diamino-4,4-dihydroxyarsenobenzene dihydrochloride (salvarsan derivative) uses hydrochloric acid to stabilize its reduced arsenic structure during synthesis . The target compound likely adopts similar principles, with the dihydrochloride moiety facilitating pharmacokinetic optimization.

Functional Group Variations

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) features a ketone group at position 5, reducing basicity compared to the amino group in the target compound .
  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1) includes a bulky tert-butyl ester, which may hinder membrane permeability relative to the carboxylic acid group in the target molecule .

Research Findings and Mechanistic Insights

  • hDAAO Inhibition: Pyrrolidine-carboxylic acids like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid bind competitively to hDAAO’s active site, disrupting FAD cofactor interactions . The target compound’s amino group may enhance binding affinity via additional hydrogen bonding.
  • Antioxidant Potential: Analogous chloroform-extracted compounds (e.g., 3,4-diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) exhibit antioxidant properties, suggesting the target compound could share redox-modulating effects .

Biological Activity

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride (CAS Number: 1172516-81-2) is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C8H16Cl2N2O2
  • Molecular Weight : 243.1308 g/mol
  • SMILES Notation : OC(=O)C1(N)CC2C(C1)CNC2.Cl.Cl

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-amino derivatives, including 5-aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride. In vitro assays have demonstrated its effects on various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Case Study: Cytotoxicity Against A549 Cells

In a study assessing the cytotoxic effects of various compounds, including those derived from the pyrrole scaffold, it was found that:

  • Compound Efficacy : The compound exhibited a significant reduction in cell viability at a concentration of 100 µM after 24 hours, comparable to standard chemotherapeutics like cisplatin.
  • Mechanism of Action : The presence of the free amino group was crucial for enhancing cytotoxicity while minimizing toxicity to non-cancerous cells.

The following table summarizes the cytotoxic effects observed:

Compound IDCell LineViability (%)Notes
15A54966More potent than control
21A54970Selective against cancer cells
ControlHSAEC1-KT90Non-cancerous baseline

Antimicrobial Activity

The antimicrobial properties of 5-aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride have also been investigated. It has shown promising activity against multidrug-resistant strains, particularly Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In vitro tests were conducted against various pathogens:

  • Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Escherichia coli.
  • Results : The compound demonstrated significant inhibition against MRSA and other resistant strains.

The following table illustrates the antimicrobial activity:

PathogenInhibition Zone (mm)MIC (µg/mL)Notes
MRSA1532Effective against resistant strains
Klebsiella pneumoniae1264Moderate activity
Escherichia coli10128Limited efficacy

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

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